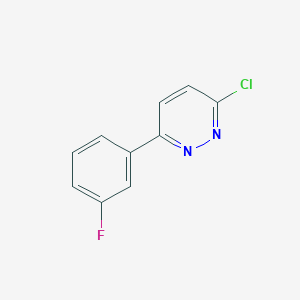

![molecular formula C13H20FNO3 B2393458 Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate CAS No. 2378490-35-6](/img/structure/B2393458.png)

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of cyclopenta[c]pyrrole . It is a complex organic molecule with potential pharmacological importance .

Synthesis Analysis

A highly efficient process for the synthesis of a similar compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, has been developed . The process involves the transformation of isoindole to diacid, using an inexpensive KMnO4 mediated oxidative cleavage as a key step .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers . It includes a cyclopenta[c]pyrrole ring, which is a common structural motif in many biologically active compounds .Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

The synthesis of tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate and its derivatives is a subject of interest due to its relevance in pharmaceutical research. Bahekar et al. (2017) describe an efficient and scalable synthesis process for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance as a pharmacologically significant intermediate. This process is cost-effective and commercially viable, indicating its potential for large-scale pharmaceutical applications (Bahekar et al., 2017).

Antibacterial Activity

Research on fluoro-substituted compounds, such as tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate, has revealed their potential in antibacterial applications. Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoronaphthyridines, a class of compounds that include fluoro and tert-butyl groups, demonstrating promising antibacterial properties. This research suggests that compounds with similar structural features could be effective in combating bacterial infections (Bouzard et al., 1992).

Chemical Transformations in Organic Synthesis

The tert-butyl and fluoro groups in the compound are useful in various organic synthesis reactions. Feng et al. (2014) explored the use of tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatization of isonitriles, a process relevant to the synthesis of compounds like tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate. These transformations are important for creating complex molecules with pharmaceutical potential (Feng et al., 2014).

Potential in Small Molecule Anticancer Drugs

Zhang et al. (2018) investigated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, a compound structurally related to tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate, as an intermediate for small molecule anticancer drugs. This underscores the potential of such compounds in the development of novel anticancer therapies (Zhang et al., 2018).

Future Directions

properties

IUPAC Name |

tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO3/c1-11(2,3)18-10(17)15-7-12(9-16)5-4-6-13(12,14)8-15/h9H,4-8H2,1-3H3/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDQMHPRXIWTBR-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@]2(CCC[C@@]2(C1)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)

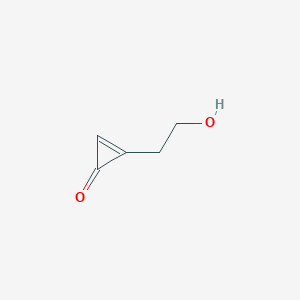

![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)

![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2393389.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)

![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)

![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)